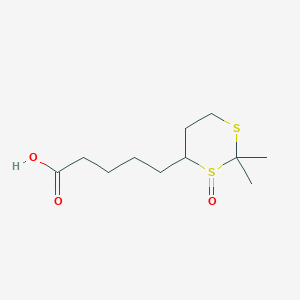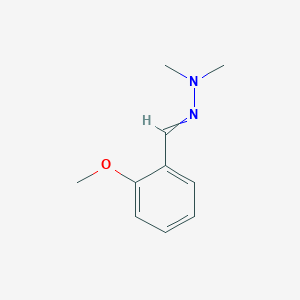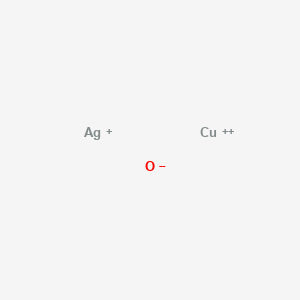
Copper;silver;oxygen(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;silver;oxygen(2-) is a compound that combines copper, silver, and oxygen ions. This compound is of interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The combination of copper and silver with oxygen ions can lead to the formation of various oxides and mixed oxides, which exhibit distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of copper;silver;oxygen(2-) can be achieved through various synthetic routes. One common method involves the co-precipitation of copper and silver salts in the presence of an oxidizing agent. For example, copper(II) sulfate and silver nitrate can be mixed in an aqueous solution, followed by the addition of a suitable oxidizing agent such as hydrogen peroxide. The reaction conditions, including temperature, pH, and concentration of reactants, can be optimized to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of copper;silver;oxygen(2-) can be scaled up using similar principles. Large-scale reactors and controlled environments are used to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Copper;silver;oxygen(2-) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of both copper and silver ions allows for a wide range of reactivity.
Common Reagents and Conditions
Oxidation Reactions: Copper and silver can react with oxygen to form their respective oxides. For example, copper reacts with oxygen to form copper(II) oxide, while silver forms silver(I) oxide.
Reduction Reactions: Copper and silver oxides can be reduced back to their metallic forms using reducing agents such as hydrogen gas or carbon monoxide.
Substitution Reactions: Copper and silver ions can undergo substitution reactions with other metal ions or ligands, leading to the formation of new compounds.
Major Products Formed
The major products formed from these reactions include copper(II) oxide, silver(I) oxide, and various mixed oxides. These products can exhibit different properties depending on the specific reaction conditions and the ratio of copper to silver.
科学研究应用
Copper;silver;oxygen(2-) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: The compound is used as a catalyst in various chemical reactions, including oxidation and reduction reactions. Its ability to facilitate electron transfer makes it valuable in catalytic processes.
Biology: Copper and silver ions are known for their antimicrobial properties. The compound can be used in the development of antimicrobial coatings and materials for medical devices and surfaces.
Medicine: The compound’s antimicrobial properties also make it useful in the development of new drugs and treatments for infections. It can be incorporated into wound dressings and other medical products to prevent bacterial growth.
Industry: Copper;silver;oxygen(2-) is used in the production of advanced materials, including conductive coatings and nanocomposites. Its unique properties make it valuable in the electronics and materials science industries.
作用机制
The mechanism of action of copper;silver;oxygen(2-) involves the interaction of copper and silver ions with biological molecules and cellular structures. Copper ions can participate in redox reactions, generating reactive oxygen species that can damage cellular components. Silver ions can bind to proteins and enzymes, disrupting their function and leading to cell death. The combined effects of copper and silver ions enhance the compound’s antimicrobial activity.
相似化合物的比较
Copper;silver;oxygen(2-) can be compared with other similar compounds, such as copper oxide, silver oxide, and mixed metal oxides. Some of the key differences include:
Copper Oxide: Copper oxide is primarily used for its catalytic and antimicrobial properties. It is less effective than copper;silver;oxygen(2-) in certain applications due to the absence of silver ions.
Silver Oxide: Silver oxide is known for its strong antimicrobial properties. it lacks the catalytic versatility of copper;silver;oxygen(2-).
Mixed Metal Oxides: Compounds that combine multiple metal oxides can exhibit unique properties that are not present in single-metal oxides. Copper;silver;oxygen(2-) is an example of such a compound, offering a combination of catalytic and antimicrobial properties.
Conclusion
Copper;silver;oxygen(2-) is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique combination of copper and silver ions, along with oxygen, gives it distinct properties that make it valuable in various fields. The compound’s ability to undergo various chemical reactions, its antimicrobial activity, and its potential for use in advanced materials highlight its significance in scientific research and industrial applications.
属性
CAS 编号 |
127814-43-1 |
|---|---|
分子式 |
AgCuO+ |
分子量 |
187.41 g/mol |
IUPAC 名称 |
copper;silver;oxygen(2-) |
InChI |
InChI=1S/Ag.Cu.O/q+1;+2;-2 |
InChI 键 |
BOPNZIMKSHOGEO-UHFFFAOYSA-N |
规范 SMILES |
[O-2].[Cu+2].[Ag+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


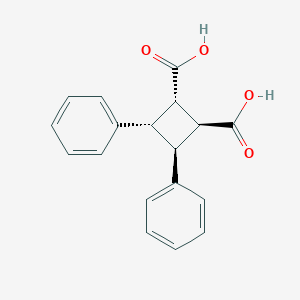
![(3R)-5-oxo-N-pentyl-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14135122.png)
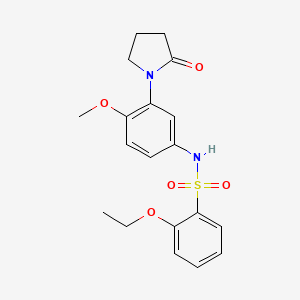
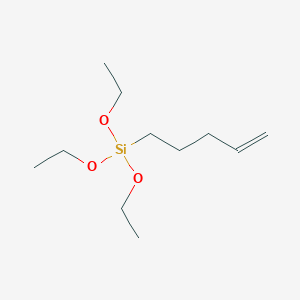
![4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B14135142.png)

![Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium](/img/structure/B14135144.png)

![2-[[4-[1-(4-fluorophenyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one](/img/structure/B14135146.png)
methanone](/img/structure/B14135148.png)
